molecular formula C17H15ClO2 B14270405 3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one CAS No. 137929-90-9

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one

Cat. No.: B14270405
CAS No.: 137929-90-9
M. Wt: 286.8 g/mol
InChI Key: GXYDJNKIELTBLE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a methoxy-methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-methoxy-4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy and methyl groups, which may affect its chemical and biological properties.

    3-(4-Methoxyphenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one: Contains a methoxy group on both phenyl rings, potentially altering its reactivity and applications.

    3-(4-Methylphenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one: The presence of a methyl group on both phenyl rings may influence its chemical behavior and biological activity.

Uniqueness

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one is unique due to the combination of a chlorophenyl group and a methoxy-methylphenyl group

Properties

CAS No.

137929-90-9

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClO2/c1-12-3-9-15(17(11-12)20-2)16(19)10-6-13-4-7-14(18)8-5-13/h3-11H,1-2H3

InChI Key

GXYDJNKIELTBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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